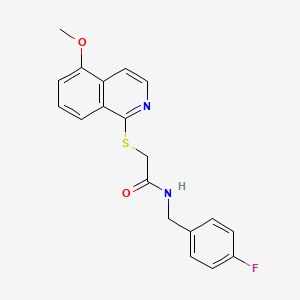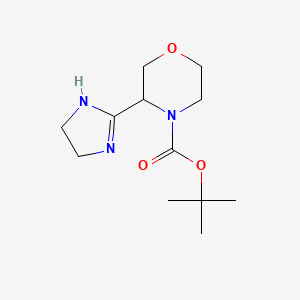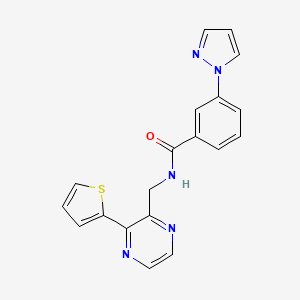![molecular formula C17H17F3N2O2 B2588375 N-(Butan-2-yl)-4-[3-(Trifluormethyl)benzoyl]-1H-pyrrol-2-carboxamid CAS No. 478078-20-5](/img/structure/B2588375.png)
N-(Butan-2-yl)-4-[3-(Trifluormethyl)benzoyl]-1H-pyrrol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O2 and its molecular weight is 338.33. The purity is usually 95%.
BenchChem offers high-quality N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(butan-2-yl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radikalische Trifluormethylierung
Die Trifluormethylgruppe hat in der Pharmaindustrie, Agrochemie und Materialwissenschaften an Bedeutung gewonnen. Jüngste Fortschritte in der Trifluormethylierung von radikalischen Zwischenprodukten mit Kohlenstoffzentren haben spannende Möglichkeiten für die Medikamentenforschung und die synthetische Chemie eröffnet . Forscher erforschen Wege, um diese funktionelle Gruppe in organische Moleküle einzubringen, um ihre Eigenschaften zu verbessern.
Organische Synthese
N-(Butan-2-yl)-4-[3-(Trifluormethyl)benzoyl]-1H-pyrrol-2-carboxamid: kann als vielseitiges synthetisches Zwischenprodukt dienen. So sind α-Trifluormethylstyrol-Derivate wertvolle Bausteine zur Herstellung komplexerer fluorierter Verbindungen. Diese Verbindungen finden Anwendung in der Medikamentenentwicklung, Materialwissenschaften und Agrochemie .
Cyclopropane und Pyrazoline
Forscher haben eine lösungsmittelgesteuerte, basenfreie Synthesemethode für Bis(trifluormethyl)cyclopropane und Bis(trifluormethyl)pyrazoline entwickelt. Diese Verbindungen entstehen durch Cycloadditionsreaktionen mit 2-Trifluormethyl-1,3-konjugierten Enynen. Diese Cyclopropane und Pyrazoline haben potenzielle Anwendungen in verschiedenen Bereichen, einschließlich Materialien und Katalyse .
Eigenschaften
IUPAC Name |
N-butan-2-yl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-3-10(2)22-16(24)14-8-12(9-21-14)15(23)11-5-4-6-13(7-11)17(18,19)20/h4-10,21H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQWSNMYDWRBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]-2-(cyclopropylmethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2588294.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2-nitrobenzamide](/img/structure/B2588297.png)
![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B2588299.png)


![Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate](/img/structure/B2588303.png)
![Ethyl 4-(2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2588306.png)
![Ethyl 8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2588308.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2588309.png)


![2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]azetidin-3-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2588315.png)
